molecular formula C7H7ClFNO2S B14067815 N-(3-chloro-2-fluorophenyl)methanesulfonamide CAS No. 865663-93-0

N-(3-chloro-2-fluorophenyl)methanesulfonamide

Cat. No.: B14067815
CAS No.: 865663-93-0
M. Wt: 223.65 g/mol
InChI Key: REYCYPDLFSTSDP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7ClFNO2S. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methanesulfonamide group. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-fluorophenyl)methanesulfonamide typically involves the reaction of 3-chloro-2-fluoroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

N-(3-chloro-2-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The methanesulfonamide group also plays a crucial role in its biological activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)methanesulfonamide
  • N-(4-Chlorophenyl)methanesulfonamide
  • N-(3-Bromo-2-fluorophenyl)methanesulfonamide

Uniqueness

N-(3-chloro-2-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

865663-93-0

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.65 g/mol

IUPAC Name

N-(3-chloro-2-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3

InChI Key

REYCYPDLFSTSDP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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